molecular formula C13H7F3N2S B1430358 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile CAS No. 1449117-61-6

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1430358
CAS No.: 1449117-61-6
M. Wt: 280.27 g/mol
InChI Key: OPCKJSXRQFHNRM-UHFFFAOYSA-N
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Description

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C13H7F3N2S. This compound is characterized by the presence of a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with thiophenol under basic conditions to introduce the phenylsulfanyl group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2S/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCKJSXRQFHNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189416
Record name 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-61-6
Record name 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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